REACTION_CXSMILES
|
Cl.[CH2:2]([O:5][C:6](=[O:19])[NH:7][C:8]1[C:13]([CH3:14])=[CH:12][C:11]([N+:15]([O-])=O)=[CH:10][C:9]=1[CH3:18])[CH2:3][CH3:4].N>O1CCCC1.[Zn]>[CH2:2]([O:5][C:6](=[O:19])[NH:7][C:8]1[C:9]([CH3:18])=[CH:10][C:11]([NH2:15])=[CH:12][C:13]=1[CH3:14])[CH2:3][CH3:4]
|
Name
|
|
Quantity
|
8.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
(2,6-dimethyl-4-nitro-phenyl)-carbamic acid propyl ester
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
C(CC)OC(NC1=C(C=C(C=C1C)[N+](=O)[O-])C)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
|
Quantity
|
4.9 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred for 5 hours at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate (3×50 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC(NC1=C(C=C(C=C1C)N)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |